

A Comprehensive Spectroscopic Guide to 2-(Diethylamino)-N-mesitylacetamide Hydrochloride (Lidocaine HCl)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Diethylamino)-N-mesitylacetamide hydrochloride

Cat. No.: B123331

[Get Quote](#)

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for **2-(Diethylamino)-N-mesitylacetamide hydrochloride**, a widely used local anesthetic commonly known as Lidocaine Hydrochloride.^{[1][2]} Intended for researchers, scientists, and professionals in drug development, this document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to provide a comprehensive characterization of the molecule. Beyond presenting raw data, this guide explains the causality behind experimental choices, offers detailed protocols for data acquisition, and integrates the findings from each technique to unequivocally confirm the structure and identity of the compound.

Introduction: The Significance of Lidocaine Hydrochloride

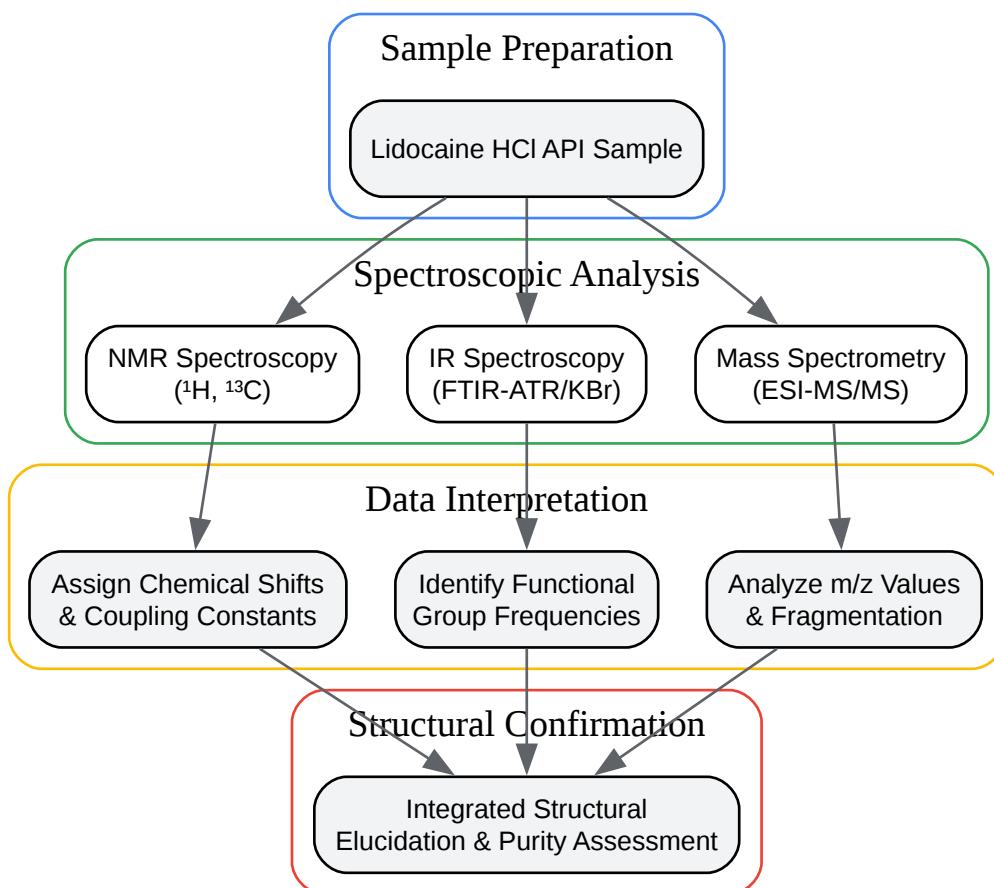
Lidocaine, first synthesized in 1943, is an amide-type local anesthetic and a class-Ib antiarrhythmic drug.^{[3][4]} Its principal mechanism of action involves blocking voltage-gated sodium channels in the neuronal cell membrane, which inhibits the initiation and conduction of nerve impulses, resulting in a local anesthetic effect.^{[3][5]} Given its critical role in medical

procedures ranging from minor dental work to surgical anesthesia, the stringent verification of its identity, purity, and stability is paramount.[\[1\]](#)[\[2\]](#)

Spectroscopic techniques are the cornerstone of modern pharmaceutical analysis. They provide an unambiguous "fingerprint" of a molecule, allowing for structural elucidation, quality control, and detection of impurities or degradation products. This guide serves as a practical reference for the interpretation of Lidocaine HCl's spectroscopic profile.

Molecular Structure and Chemical Properties

Lidocaine HCl is the hydrochloride salt of the monocarboxylic acid amide resulting from the formal condensation of N,N-diethylglycine with 2,6-dimethylaniline.[\[3\]](#) The addition of hydrochloric acid protonates the tertiary amine, rendering the molecule highly soluble in water.[\[6\]](#)


- IUPAC Name: 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;hydrochloride
- Molecular Formula: C₁₄H₂₃ClN₂O[\[5\]](#)
- Molecular Weight: 270.8 g/mol (hydrochloride salt)

Below is the chemical structure of the protonated form of Lidocaine as it exists in the hydrochloride salt.

Caption: Molecular Structure of **2-(Diethylamino)-N-mesitylacetamide Hydrochloride**.

Integrated Spectroscopic Analysis Workflow

A robust structural confirmation relies on the synergistic interpretation of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle. The general workflow for the analysis of a pharmaceutical compound like Lidocaine HCl is depicted below.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Lidocaine HCl, both ¹H and ¹³C NMR are essential.

Expertise & Experience: Experimental Choices The choice of solvent is critical. While the free base of lidocaine is soluble in CDCl₃, the hydrochloride salt has better solubility in more polar solvents like DMSO-d₆ or D₂O.[3][7] Using DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons, such as the N-H protons of the amide and the protonated amine, which would be lost in D₂O.

¹H NMR Spectroscopy Data

The ^1H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Table 1: ^1H NMR Peak Assignments for Lidocaine HCl (in DMSO-d_6)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10.1	Singlet (broad)	1H	Amide N-H
~9.8	Singlet (broad)	1H	Diethylammonium N ⁺ -H
7.15 - 7.05	Multiplet	3H	Aromatic C-H
~4.2	Singlet	2H	-CO-CH ₂ -N ⁺ -
~3.2	Quartet	4H	-N ⁺ -(CH ₂ CH ₃) ₂
~2.2	Singlet	6H	Aromatic -CH ₃
~1.2	Triplet	6H	-N ⁺ -(CH ₂ CH ₃) ₂

Note: Chemical shifts are approximate and can vary based on concentration and instrument. Data synthesized from typical values for similar structures and available spectra.[\[7\]](#)

^{13}C NMR Spectroscopy Data

The ^{13}C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their chemical environment (e.g., sp^2 , sp^3 , carbonyl).

Table 2: ^{13}C NMR Peak Assignments for Lidocaine HCl (in CDCl_3)

Chemical Shift (δ) ppm	Assignment
163.7	Amide C=O
135.7	Aromatic C-CH ₃
132.7	Aromatic C-NH
128.2	Aromatic C-H
52.7	-CO-CH ₂ -N ⁺ -
49.7	-N ⁺ -(CH ₂ CH ₃) ₂
18.2	Aromatic -CH ₃
9.4	-N ⁺ -(CH ₂ CH ₃) ₂

Note: Data corresponds to previously reported values.[\[4\]](#)

Experimental Protocol: NMR Data Acquisition

- Sample Preparation: Accurately weigh approximately 10-20 mg of Lidocaine HCl and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
- Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.
- Acquisition (¹H):
 - Acquire a standard one-dimensional ¹H spectrum using a 400 MHz or higher field spectrometer.[\[8\]](#)
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of ~16 ppm.

- Acquisition (^{13}C):
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Typical parameters: 1024-4096 scans, relaxation delay of 2 seconds, spectral width of ~220 ppm.
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (DMSO at δ ~2.50 ppm for ^1H) or an internal standard like TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Expertise & Experience: Experimental Choices For a solid sample like Lidocaine HCl, the Attenuated Total Reflectance (ATR) technique is a modern, rapid, and reliable alternative to the traditional KBr pellet method. ATR requires minimal sample preparation and provides high-quality spectra.

IR Spectroscopy Data

The IR spectrum of Lidocaine HCl shows characteristic absorption bands that confirm the presence of its key functional groups.

Table 3: Characteristic IR Absorption Bands for Lidocaine HCl

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group Assignment
3450, 3382	N-H Stretching	Secondary Amide (N-H) and Amine Salt (N ⁺ -H)
~2900	C-H Stretching	Aromatic and Aliphatic C-H
~1655	C=O Stretching	Amide I band (Carbonyl)
~1542	N-H Bending	Amide II band
~1471	C-C Stretching	Aromatic Ring

Data synthesized from multiple sources.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Experimental Protocol: FTIR-ATR Data Acquisition

- Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.
- Sample Application: Place a small amount (a few milligrams) of the solid Lidocaine HCl powder onto the ATR crystal.
- Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.
- Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
- Cleaning: After analysis, clean the crystal surface thoroughly with an appropriate solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Tandem MS (MS/MS) can be used to fragment the molecule and gain structural information.

Expertise & Experience: Experimental Choices Electrospray Ionization (ESI) is the preferred method for a pre-charged, polar molecule like Lidocaine HCl. It is a soft ionization technique that typically yields the protonated molecular ion of the free base, $[M+H]^+$, with minimal fragmentation in the source. The molecular ion can then be selected and fragmented in the collision cell to produce a characteristic product ion spectrum.

Mass Spectrometry Data

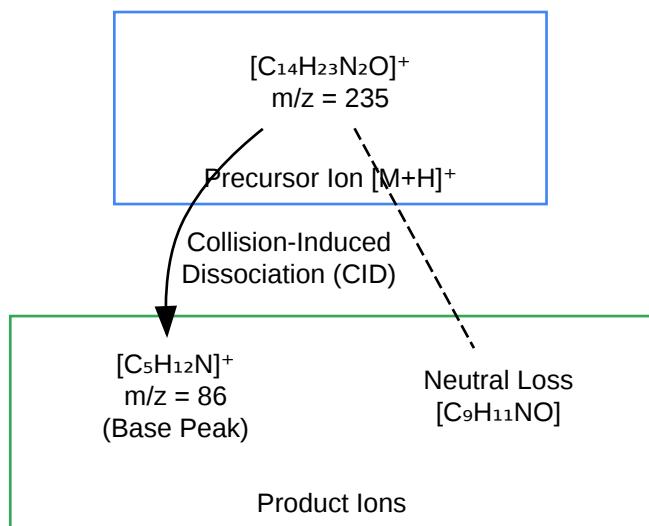

The mass spectrum of Lidocaine is dominated by a highly characteristic fragmentation pattern.

Table 4: Key Ions in the ESI-MS/MS Spectrum of Lidocaine

m/z Value	Ion Identity	Description
235.18	$[M+H]^+$	Precursor Ion (protonated free base)
86.10	$[C_5H_{12}N]^+$	Base Peak; Product Ion

Note: The molecular formula of the free base is $C_{14}H_{22}N_2O$, with a monoisotopic mass of 234.17 Da. The protonated molecule $[C_{14}H_{23}N_2O]^+$ has a calculated m/z of 235.18.[\[3\]](#)

The most significant fragmentation involves the cleavage of the amide bond, leading to the formation of the stable diethylaminomethyl cation at m/z 86.[\[12\]](#) This fragment is diagnostic for Lidocaine and its metabolites.[\[12\]](#)[\[13\]](#)

[Click to download full resolution via product page](#)

Caption: Proposed ESI-MS/MS fragmentation of Lidocaine.

Experimental Protocol: ESI-MS Data Acquisition

- Sample Preparation: Prepare a dilute solution of Lidocaine HCl (approx. 1-10 μ g/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid helps promote ionization.
- Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 μ L/min).
- MS Tuning: Operate the mass spectrometer in positive ion mode. Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation temperature) to maximize the signal of the $[M+H]^+$ ion at m/z 235.
- MS Scan (Full Scan): Acquire a full scan mass spectrum (e.g., over a range of m/z 50-500) to confirm the presence and purity of the precursor ion.
- MS/MS Scan (Product Ion Scan):
 - Set the first quadrupole (Q1) to isolate the precursor ion (m/z 235).

- Introduce a collision gas (e.g., argon) into the collision cell (q2) and apply collision energy to induce fragmentation.
- Scan the third quadrupole (Q3) to detect the resulting product ions.

Integrated Spectroscopic Conclusion

The collective evidence from NMR, IR, and MS provides an unambiguous confirmation of the structure of **2-(Diethylamino)-N-mesitylacetamide hydrochloride**.

- NMR spectroscopy elucidates the precise carbon-hydrogen framework, confirming the connectivity of the diethylamino, acetamide, and 2,6-dimethylphenyl moieties.
- IR spectroscopy confirms the presence of key functional groups, including the secondary amide, the aromatic ring, and the amine salt.
- Mass spectrometry verifies the molecular weight and reveals a characteristic fragmentation pattern, dominated by the m/z 86 ion, which serves as a diagnostic fingerprint for the diethylaminoethyl portion of the molecule.

Together, these techniques form a self-validating system that is essential for the quality control and regulatory approval of Lidocaine HCl in pharmaceutical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. azom.com [azom.com]
- 2. cerritos.edu [cerritos.edu]
- 3. Lidocaine | C14H22N2O | CID 3676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lidocaine Hydrochloride | C14H23ClN2O | CID 6314 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 6. ccsenet.org [ccsenet.org]
- 7. researchgate.net [researchgate.net]
- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0014426) [hmdb.ca]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. thomastobin.com [thomastobin.com]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to 2-(Diethylamino)-N-mesitylacetamide Hydrochloride (Lidocaine HCl)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b123331#spectroscopic-data-nmr-ir-ms-of-2-diethylamino-n-mesitylacetamide-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com